

Chemical and Pharmacological Profile of Dipyanone

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Compound Focus: Dipyanone

CAS No.: 60996-94-3

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Dipyanone is a new synthetic opioid (NSO) with a structure and pharmacological profile similar to methadone [1] [2]. It was first identified on the illicit drug market in 2021 and has been involved in fatal intoxication cases [1].

The table below summarizes its core chemical and pharmacological characteristics:

Property	Description
IUPAC Name	4,4-diphenyl-6-pyrrolidin-1-yl-heptan-3-one [2]
Molecular Formula	C ₂₃ H ₂₉ NO [2]
Molecular Weight	335.5 g/mol [2]
Appearance	White solid material [2]
MOR Potency (EC ₅₀)	39.9 nM [3] [4] / 96.8 nM [1]
MOR Efficacy (E _{max})	155% (vs. hydromorphone) [3] [4] / 106% (vs. fentanyl) [1]
Primary Risk	CNS and respiratory depression, abuse potential [1]

Analytical Characterization and Metabolism

Understanding the metabolic pathways of **dipyanone** is crucial for developing accurate detection assays in biological specimens.

Metabolic Pathways and Biomarkers

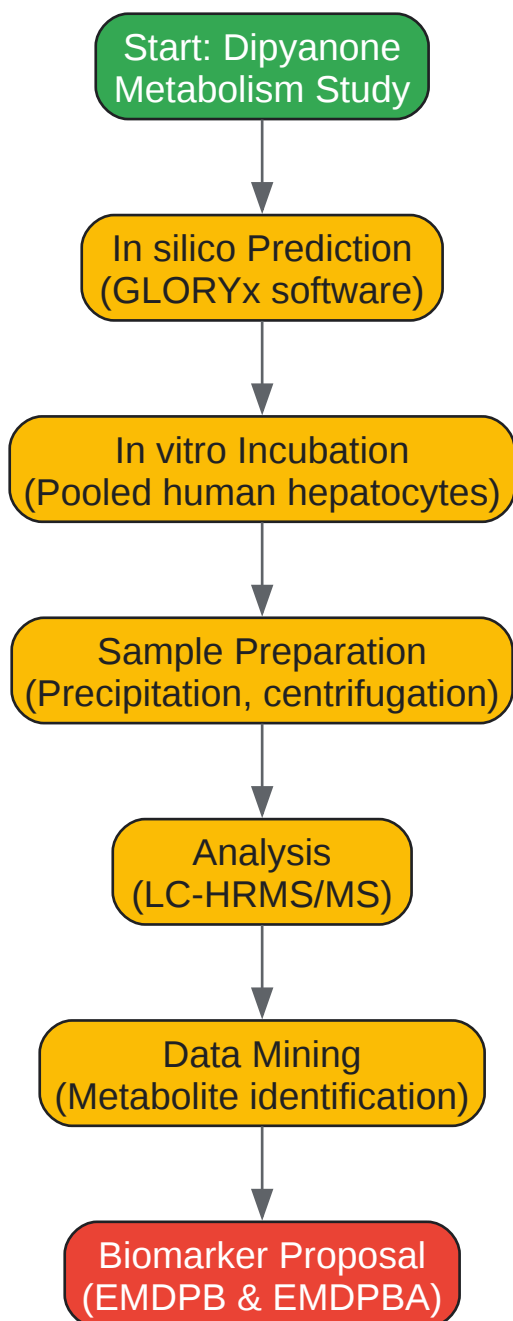
A 2025 study investigated human metabolism using *in silico* predictions and *in vitro* human hepatocyte incubations, identifying key metabolic transformations [1]. The primary metabolic pathway involves **opening of the pyrrolidine ring**, followed by cyclisation to form two major metabolites [1]:

- **EMDPB**: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol
- **EMDPBA**: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid

Other metabolic transformations include hydroxylation, reduction, and O-glucuronidation [1]. The study proposes **EMDPB and EMDPBA as specific biomarker metabolites** for confirming **dipyanone** consumption [1].

Experimental Workflow for Metabolism Studies

The following diagram outlines the key steps for identifying **dipyanone** metabolites *in vitro*:



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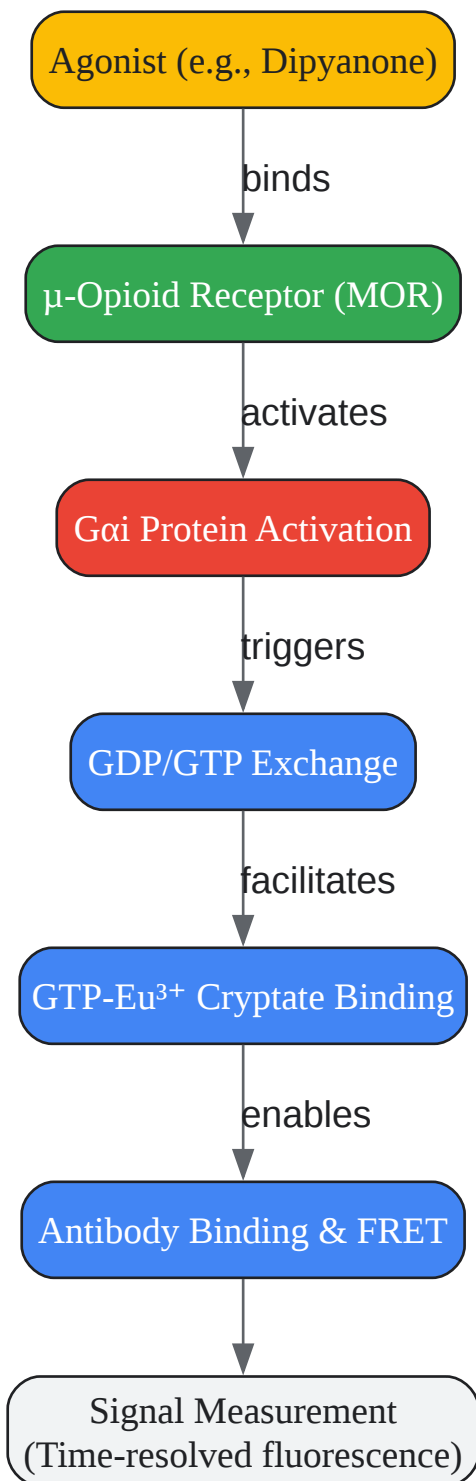
Protocol: In Vitro Hepatocyte Incubation for Metabolite Identification [1]

- **Cell Preparation:** Thaw cryopreserved ten-donor-pooled human hepatocytes. Centrifuge at 100 *g* for 5 minutes, discard supernatant, and resuspend the pellet in supplemented William's Medium E (SWM). Determine cell viability using the trypan blue exclusion method and adjust concentration to 2×10^6 cells/mL.
- **Incubation:** In a 24-well plate, mix 250 μ L of hepatocyte suspension with 250 μ L of **dipyanone** (final concentration 20 μ mol/L in SWM). Incubate the plate at 37°C for 3 hours.

- **Reaction Termination:** Stop the reaction by adding 500 μL of ice-cold acetonitrile. Centrifuge at 15,000 g for 10 minutes.
- **Sample Analysis:** Collect the supernatant for analysis. Store incubates at -80°C until analysis by LC-HRMS/MS.

Pharmacological Profiling via Opioid Receptor Activation

Dipyanone's functional activity was evaluated using a homogeneous time-resolved fluorescence (HTRF)-based GTP G_i binding assay [1]. The following diagram illustrates the assay workflow and signaling pathway:



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Protocol: HTRF-Based GTP Gi Binding Assay [1]

This assay measures G-protein activation by quantifying the binding of a non-hydrolyzable, europium-labeled GTP analog (GTP Eu Cryptate).

- **Membrane Preparation:** Use human MOR, DOR, or KOR membrane preparations.
- **Reaction Setup:** In a stimulation buffer, combine the following:
 - Opioid receptor membrane.
 - Gi protein.
 - GDP.
 - Magnesium chloride (MgCl₂).
 - The test compound (**dipyanone**) at varying concentrations for a dose-response curve.
 - GTP Eu Cryptate reagent.
- **Incubation and Detection:**
 - Incubate the reaction mixture to allow for receptor activation and GTP binding.
 - Add the d2-labeled antibody, which binds to the GTP Eu Cryptate.
 - Measure the time-resolved fluorescence resonance energy transfer (FRET) signal. The signal is inversely proportional to GTPyS binding.

Forensic Toxicology and Case Detection

Dipyanone has been identified in postmortem casework, often in combination with other substances [1] [3].

- **Blood Concentrations:** In a US postmortem case, **dipyanone** was quantified at **370 ng/mL** in blood alongside other NSOs and novel benzodiazepines [3] [4]. In German fatalities, blood concentrations ranged from **720 to 1400 ng/mL** [1].
- **Urine Concentrations:** Urine levels in fatalities have been reported from **80 to 5500 ng/mL** [1].
- **Analytical Techniques:** Full chemical analysis of a seized powder was performed using **GC-MS, LC-QTOF-MS, HPLC-DAD, NMR, and FTIR** [3].

Key Takeaways for Researchers

- **Potency and Risk:** **Dipyanone** is a MOR agonist with potency and efficacy comparable to methadone, carrying significant risks of respiratory depression and death [1] [3].
- **Specific Biomarkers:** The metabolites **EMDPB** and **EMDPBA** are recommended as specific biomarkers for confirming **dipyanone** use in biological samples [1].
- **Multi-Technique Analysis:** A combination of chromatographic, spectrometric, and spectroscopic techniques is recommended for definitive identification in seized materials [3].

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References

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